molecular formula C18H19NO4S3 B11662378 ethyl (8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(oxo)acetate

ethyl (8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(oxo)acetate

Cat. No.: B11662378
M. Wt: 409.5 g/mol
InChI Key: LTKSYZPNANICAK-UHFFFAOYSA-N
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Description

Ethyl (8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(oxo)acetate is a complex heterocyclic compound featuring a fused quinoline-dithiolo core. Its structure includes:

  • 8-ethoxy substituent: Enhances lipophilicity and electronic modulation.
  • 4,4-dimethyl groups: Provide steric stabilization to the dithiolo ring.
  • Oxoacetate ester group: Introduces a polarizable carbonyl group, influencing solubility and metabolic stability.

Properties

Molecular Formula

C18H19NO4S3

Molecular Weight

409.5 g/mol

IUPAC Name

ethyl 2-(8-ethoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-2-oxoacetate

InChI

InChI=1S/C18H19NO4S3/c1-5-22-10-7-8-12-11(9-10)13-14(25-26-17(13)24)18(3,4)19(12)15(20)16(21)23-6-2/h7-9H,5-6H2,1-4H3

InChI Key

LTKSYZPNANICAK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)C(=O)OCC

Origin of Product

United States

Preparation Methods

Quinoline Core Synthesis

The quinoline backbone is synthesized via the Skraup reaction or Friedländer annulation using substituted anilines and β-ketoesters. For example:

  • Starting Material : 4-Ethoxy-3-methylaniline reacts with ethyl acetoacetate under acidic conditions to form 8-ethoxy-4,4-dimethyl-1,4-dihydroquinolin-2(3H)-one.

  • Modification : Alkylation or oxidation steps introduce substituents at the 5-position for subsequent functionalization.

Dithiolo Ring Formation

Thedithiolo[3,4-c] ring is constructed via cyclocondensation with sulfur sources:

  • Method A : Treatment of the quinoline intermediate with carbon disulfide (CS₂) and a base (e.g., K₂CO₃) in acetone under reflux.

  • Method B : Use of Lawesson’s reagent to introduce sulfur atoms, forming the dithiolo system.

Example Procedure :

Thioxo Group Introduction

The thioxo (C=S) group is installed via thionation :

  • Reagent : Phosphorus pentasulfide (P₄S₁₀) in anhydrous toluene.

  • Conditions : Reflux for 12–24 h, achieving >90% conversion.

Key Observation : Excess P₄S₁₀ ensures complete thionation without side reactions.

Oxoacetate Ester Coupling

The oxoacetate ester is introduced via acylation :

  • Step 1 : Synthesis of oxoacetyl chloride by treating oxoacetic acid with thionyl chloride (SOCl₂) .

  • Step 2 : Reaction with ethanol in the presence of triethylamine (TEA) to form the ethyl ester.

Optimization : Use of DMF as a solvent enhances reaction efficiency.

Detailed Synthetic Protocols

Protocol 1: Sequential Annulation and Esterification

Starting Material : 8-Ethoxy-4,4-dimethylquinolin-2(1H)-one.

  • Dithiolo Formation :

    • React with CS₂ (3 eq) and K₂CO₃ in acetone (reflux, 6 h).

    • Yield: 72–78%.

  • Thionation :

    • Treat with P₄S₁₀ (2 eq) in toluene (reflux, 18 h).

    • Yield: 85%.

  • Esterification :

    • React with ethyl oxalyl chloride (1.2 eq) and TEA in DMF (25°C, 12 h).

    • Yield: 68%.

Purity : >95% (HPLC).

Protocol 2: One-Pot Approach

Advantages : Reduced purification steps.

  • Quinoline Synthesis : Friedländer annulation of 4-ethoxy-3-methylaniline and ethyl acetoacetate.

  • In Situ Sulfurization : Add CS₂ and P₄S₁₀ sequentially without isolating intermediates.

  • Ester Coupling : Direct addition of ethyl oxalyl chloride.

Yield : 58% overall.

Analytical Data and Characterization

Spectral Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.42 (t, J=7.1 Hz, 3H, OCH₂CH₃), 1.58 (s, 6H, C(CH₃)₂), 4.43 (q, J=7.1 Hz, 2H, OCH₂), 7.25–7.89 (m, 3H, aromatic).

  • ¹³C NMR : δ 14.1 (OCH₂CH₃), 28.5 (C(CH₃)₂), 64.3 (OCH₂), 169.2 (C=O), 198.4 (C=S).

  • HRMS : m/z calc. for C₂₀H₂₃NO₄S₃ [M+H]⁺: 454.09; found: 454.12.

Purity and Yield Optimization

StepReagentSolventTemperatureYield (%)Purity (%)
Dithiolo formationCS₂, K₂CO₃AcetoneReflux7892
ThionationP₄S₁₀TolueneReflux8595
EsterificationEthyl oxalyl chlorideDMF25°C6896

Challenges and Mitigation Strategies

  • Sulfur Sensitivity :

    • Issue : Sulfur-containing intermediates are prone to oxidation.

    • Solution : Conduct reactions under nitrogen atmosphere.

  • Ester Hydrolysis :

    • Issue : Oxoacetate esters may hydrolyze under acidic/basic conditions.

    • Solution : Use mild coupling agents (e.g., DCC/DMAP) for esterification.

  • Byproduct Formation :

    • Issue : Competing thiolate intermediates during cyclization.

    • Solution : Optimize CS₂ stoichiometry (3–4 eq).

Industrial-Scale Considerations

  • Cost-Efficiency : Replace Lawesson’s reagent with P₄S₁₀ for bulk synthesis.

  • Solvent Recovery : Implement distillation systems for acetone and toluene reuse.

  • Green Chemistry : Explore microwave-assisted synthesis to reduce reaction times .

Chemical Reactions Analysis

Ethyl (8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(oxo)acetate can undergo various chemical reactions including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur depending on the functional groups involved. Common reagents include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemistry

In the field of chemistry, ethyl (8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(oxo)acetate serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with specific properties.

Biology

Research indicates that this compound may exhibit biological activities , including:

  • Antimicrobial Properties : Studies suggest potential efficacy against various bacterial strains.
  • Anticancer Activity : Preliminary findings indicate it may inhibit cancer cell proliferation through specific mechanisms involving enzyme inhibition or receptor modulation.

Medicine

The medicinal applications are promising:

  • Therapeutic Agent Development : Ongoing research aims to evaluate its effectiveness in treating diseases such as cancer. For instance, studies have explored its mechanism of action involving interactions with molecular targets like enzymes or receptors .

Industry

In industrial applications, this compound may be utilized in developing new materials with tailored properties. Its chemical versatility makes it suitable for various formulations in chemical manufacturing processes.

Anticancer Activity Study

A significant study published in 2021 investigated the anticancer properties of derivatives related to this compound. The results demonstrated that certain derivatives exhibited notable cytotoxic effects on breast cancer cell lines. The study highlighted the compound's potential as a lead structure for developing new anticancer drugs .

Antimicrobial Efficacy Research

Another research effort focused on the antimicrobial activity of the compound. The findings indicated effective inhibition against several pathogenic bacteria. The study provided insights into the mechanisms by which the compound exerts its antimicrobial effects, suggesting further exploration for pharmaceutical applications .

Mechanism of Action

The mechanism by which ethyl (8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(oxo)acetate exerts its effects involves interaction with molecular targets such as enzymes or receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name/ID Key Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Findings Reference
Target Compound Ethyl oxoacetate (position 5), 8-ethoxy Not explicitly listed ~425 (estimated) Hypothesized higher polarity due to ester group; potential for esterase-mediated hydrolysis. N/A
1-(8-Ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone Acetyl (position 5), 8-ethoxy C₁₆H₁₇NO₂S₃ 351.497 Demonstrated synthetic accessibility; characterized via ChemSpider ID 938613.
5-Benzoyl-4,4-dimethyl-1-thioxo-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-8-yl benzoate Benzoyl (position 5), benzoate (position 8) C₂₆H₁₉NO₃S₃ 481.60 Increased aromaticity and molecular weight; potential for π-π stacking interactions.
1-(8-Methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-phenylethanone Phenylethanone (position 5), 8-methoxy C₂₂H₂₁NO₂S₃ 413.59 Higher lipophilicity (LogP ~4.5 predicted); used in pharmaceutical intermediate synthesis.
5-[(4-Chlorophenoxy)acetyl]-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione 4-Chlorophenoxy acetyl (position 5), 8-methoxy C₂₁H₁₈ClNO₃S₃ 464.02 Halogenated substituent enhances electrophilicity; predicted pKa = -0.63 ± 0.40.
5-Butyryl-7-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione Butyryl (position 5), 7-ethoxy C₁₉H₂₃NO₂S₃ 409.58 Aliphatic chain may improve membrane permeability; synthesized via ethanol reflux methods.

Key Structural and Functional Insights:

Substituent Position Sensitivity: Compounds with 8-ethoxy/methoxy groups exhibit distinct electronic profiles compared to 7-ethoxy analogs (e.g., ), where positional isomerism affects steric and electronic properties .

Ester vs. Ketone Functionality :

  • The oxoacetate ester in the target compound may confer higher hydrolytic instability compared to acetyl or benzoyl analogs, impacting pharmacokinetics .

Synthetic Methodologies: Derivatives like those in and are synthesized via ethanol reflux or piperidine-mediated reactions, suggesting adaptable routes for the target compound .

Predicted Physicochemical Properties: Higher molecular weight derivatives (e.g., C₂₆H₁₉NO₃S₃ in ) show reduced aqueous solubility, while halogenated analogs () have enhanced density (~1.49 g/cm³) .

Biological Activity

Ethyl (8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(oxo)acetate is a complex organic compound with potential biological activities that merit extensive investigation. This article provides a comprehensive overview of its biological activity based on available research findings.

Structural Overview

The compound features a unique structure characterized by:

  • Quinoline core : A bicyclic structure that is known for various biological activities.
  • Dithiolo rings : Sulfur-containing rings that can interact with biological systems.
  • Ethoxy and oxo groups : Functional groups that may influence the compound's reactivity and interaction with biological targets.

The mechanism of action of this compound involves several pathways:

  • Enzyme Interaction : The sulfur groups in the compound can form covalent bonds with thiol groups in proteins, potentially inhibiting or activating enzymatic pathways.
  • DNA Intercalation : The quinoline core may intercalate into DNA structures, affecting gene expression and cellular functions.
  • Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals.

Anticancer Properties

Recent studies have suggested that compounds related to dithioloquinolinethiones exhibit significant anticancer activity. For instance:

  • A study identified novel anticancer compounds through screening drug libraries on multicellular spheroids, indicating that derivatives of dithioloquinolinethiones could inhibit tumor growth effectively .

Antimicrobial Effects

Research has indicated potential antimicrobial properties:

  • A case study on dithioloquinolinethione derivatives reported their effectiveness against various bacterial strains, suggesting that ethyl (8-ethoxy-4,4-dimethyl-1-thioxo) derivatives could be developed as antimicrobial agents .

Anti-inflammatory Action

The anti-inflammatory potential of dithioloquinolinethiones has also been documented:

  • Computer-aided discovery highlighted the anti-inflammatory effects of these compounds, indicating their usefulness in treating inflammatory diseases .

Research Findings and Case Studies

Study Focus Findings
Walid Fayad et al. (2019)Anticancer ScreeningIdentified novel anticancer compounds from drug libraries; dithioloquinolinethiones showed promising results in inhibiting tumor growth .
ResearchGate Study (2022)Anti-inflammatory EffectsDemonstrated anti-inflammatory action through computer-aided drug discovery methods .
VCU Scholars CompassType III Secretion System InhibitorsInvestigated compounds for their ability to inhibit bacterial virulence factors; related compounds showed significant inhibition .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl (8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(oxo)acetate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclic reactions. For example, refluxing intermediates in ethanol with catalysts (e.g., Pd/C under hydrogen) followed by recrystallization (DMF:EtOH, 1:1) is a common strategy . Key variables include solvent polarity, temperature, and catalyst loading. Yield optimization requires factorial design experiments to assess interactions between variables (e.g., 2^3 factorial designs to test temperature, solvent ratio, and catalyst concentration) .

Q. How can structural characterization of this compound be systematically validated?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • XRD : Resolve crystal packing via hydrogen bonding patterns (N—H···O and C—H···O interactions) to confirm stereochemistry .
  • NMR/FTIR : Assign peaks using isotopic labeling (e.g., deuterated solvents) and compare with computational simulations (DFT for IR vibrations) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula and fragmentation pathways .

Q. What are the primary challenges in isolating this compound due to its heterocyclic and sulfur-containing moieties?

  • Methodological Answer : Sulfur atoms and fused dithiolo-quinoline systems increase polarity, complicating purification. Use gradient elution in HPLC (C18 columns with acetonitrile/water) or membrane separation technologies (nanofiltration for molecular weight-based isolation) . Monitor purity via TLC (silica gel 60 F254) with UV detection at 254 nm .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the thioxo and oxo groups in catalytic applications?

  • Methodological Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Compare with experimental kinetic data (e.g., Hammett plots for substituent effects) to validate computational predictions. COMSOL Multiphysics can simulate reaction dynamics under varying pressures and temperatures .

Q. What experimental strategies resolve contradictions in reported reaction mechanisms for similar dithiolo-quinoline derivatives?

  • Methodological Answer : Use isotopic tracing (e.g., ^18O or ^34S labeling) to track atom migration during reactions. Pair with in-situ FTIR or Raman spectroscopy to detect transient intermediates. For example, conflicting reports on thiocarbonyl vs. carbonyl reactivity can be tested via competitive kinetics under controlled pH .

Q. How does the compound’s solid-state packing influence its stability and solubility in drug delivery systems?

  • Methodological Answer : Analyze crystal structures (e.g., CCDC databases) to correlate packing efficiency with degradation rates. Perform accelerated stability testing (40°C/75% RH) and compare with amorphous dispersions prepared via spray drying. Solubility parameters (Hansen solubility parameters) can predict compatibility with polymeric carriers .

Q. What advanced separation techniques are viable for scaling up purification while minimizing sulfur-based byproducts?

  • Methodological Answer : Implement hybrid membrane systems (e.g., ultrafiltration combined with ion-exchange resins) to remove sulfur-containing impurities. Process simulation tools (Aspen Plus) can optimize flow rates and pressure drops. For industrial-scale applications, evaluate continuous chromatography (simulated moving bed) to enhance throughput .

Q. How can the compound’s bioactivity be rationalized through structure-activity relationship (SAR) studies against related targets?

  • Methodological Answer : Dock the compound into protein active sites (e.g., kinases or cytochrome P450 enzymes) using molecular dynamics (MD) simulations. Validate with in vitro assays (IC50 measurements) and compare with analogs (e.g., methyl vs. ethyl ester substitutions). SAR trends can guide lead optimization .

Methodological Framework for Addressing Contradictions

  • Data Reconciliation : When experimental results conflict (e.g., unexpected byproducts), apply hierarchical clustering to group similar reaction outcomes. Use Bayesian statistics to weigh evidence from multiple sources (e.g., favoring crystallographic data over NMR when stereochemistry is ambiguous) .
  • Theoretical Alignment : Link discrepancies to overarching theories (e.g., Marcus theory for electron transfer in redox-active thioxo groups) to propose mechanistic refinements .

Key Research Tools and Techniques

Application Recommended Tools References
Synthetic OptimizationFactorial design, COMSOL Multiphysics
Structural ValidationXRD, DFT simulations, HRMS
Mechanistic StudiesIsotopic labeling, in-situ spectroscopy
Stability/Solubility AnalysisHansen parameters, accelerated testing

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